1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-9-4-6-19(7-5-9)8-12-17-14(16)13-10(2)11(3)20-15(13)18-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVGAHBYZTUEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=C(S3)C)C)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793727-86-3 | |
| Record name | 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 4-chloro-5,6-dimethyl-2-[(4-methyl-1-piperidinyl)methyl]thieno[2,3-d]pyrimidine
- Molecular Formula : C15H20ClN3S
- Molecular Weight : 309.86 g/mol
- CAS Number : 793727-86-3
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs, which are critical in numerous signaling pathways. GPCRs play a significant role in mediating physiological responses such as neurotransmission and hormone secretion .
- Inhibition of Cell Proliferation : Research indicates that similar compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways associated with cell growth and survival. For instance, compounds targeting β-catenin have shown promise in colorectal cancer models .
- Neurotransmitter Receptors : The structural features suggest potential interactions with neurotransmitter receptors, which could influence cognitive and behavioral functions.
Anticancer Activity
A notable study investigated the anticancer properties of related thieno[2,3-d]pyrimidine derivatives. These compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating potent activity . The mechanism involved the downregulation of key oncogenes and upregulation of apoptotic markers.
Neuropharmacological Effects
Another area of interest is the neuropharmacological profile of this compound. Compounds with similar structures have been shown to affect neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound comprises a thieno[2,3-d]pyrimidine core substituted with chlorine at position 4, methyl groups at positions 5 and 6, and a methylpiperidine moiety linked via a methylene bridge at position 2.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
Piperidine vs. Methylpiperidine (Target vs. 731827-05-7) :
- The 4-methyl group in the target compound increases molecular weight by ~14 g/mol compared to 731827-05-7. This substitution likely improves lipophilicity (logP) and bioavailability due to reduced polarity .
- Methylation may also stabilize the piperidine ring’s conformation, enhancing binding to hydrophobic enzyme pockets .
Its discontinued status suggests synthesis or stability challenges .
Morpholine and Sulfonylpiperazine Derivatives (EP 2402347) :
- Morpholine substituents improve aqueous solubility, while sulfonyl groups enhance hydrogen-bonding capacity. These modifications are common in kinase inhibitors targeting ATP-binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
